Cas no 522605-34-1 ([(2-Phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate)
![[(2-Phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate structure](https://ja.kuujia.com/scimg/cas/522605-34-1x500.png)
[(2-Phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- AKOS034460537
- Z56844539
- [(2-phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate
- EN300-26592301
- 522605-34-1
- [(2-Phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate
-
- インチ: 1S/C20H14Cl2N2O4/c21-17-10-13(11-18(22)24-17)20(26)27-12-19(25)23-15-8-4-5-9-16(15)28-14-6-2-1-3-7-14/h1-11H,12H2,(H,23,25)
- InChIKey: QQGUUFQYZRGORA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(N=1)Cl)C(=O)OCC(NC1=CC=CC=C1OC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 416.0330623g/mol
- どういたいしつりょう: 416.0330623g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 77.5Ų
[(2-Phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26592301-0.05g |
[(2-phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate |
522605-34-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(2-Phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
[(2-Phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylateに関する追加情報
Comprehensive Guide to [(2-Phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate (CAS No. 522605-34-1)
[(2-Phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate (CAS No. 522605-34-1) is a specialized organic compound with significant potential in various research and industrial applications. This compound, characterized by its unique molecular structure, has garnered attention in the fields of pharmaceutical research, agrochemical development, and material science. Its 2,6-dichloropyridine core and phenoxyphenyl carbamoyl moiety contribute to its distinct chemical properties, making it a subject of interest for scientists and industry professionals alike.
The compound's CAS number 522605-34-1 serves as a unique identifier, ensuring precise referencing in scientific literature and commercial transactions. Researchers often explore its synthetic pathways, reactivity, and potential applications in drug discovery and crop protection. Recent studies have highlighted its role as a key intermediate in the synthesis of more complex molecules, particularly those targeting specific biological pathways.
One of the most searched questions regarding [(2-Phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate relates to its solubility and stability under various conditions. The compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, while remaining relatively stable at room temperature when stored properly. These properties make it suitable for laboratory use and further chemical modifications.
In the context of green chemistry and sustainable synthesis, researchers are investigating eco-friendly methods to produce CAS 522605-34-1 with higher yields and lower environmental impact. This aligns with current industry trends toward reducing waste and minimizing the use of hazardous reagents. The compound's potential as a building block for biodegradable materials has also sparked interest in polymer science applications.
The 2,6-dichloropyridine-4-carboxylate segment of the molecule contributes to its electronic properties, making it relevant for optoelectronic applications. Recent patents have explored its incorporation into organic semiconductors and light-emitting materials, addressing the growing demand for energy-efficient technologies. This connection to renewable energy solutions positions the compound as relevant to current global sustainability initiatives.
Analytical characterization of [(2-Phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate typically involves HPLC, mass spectrometry, and NMR spectroscopy. These techniques confirm the compound's purity and structural integrity, which are crucial for research applications. The availability of high-purity samples (typically ≥95% by HPLC) ensures reliable results in experimental settings, a frequent concern among researchers searching for quality chemical reagents.
From a commercial perspective, CAS 522605-34-1 serves as a valuable chemical intermediate with applications spanning multiple industries. Suppliers often highlight its use in developing specialty chemicals and performance materials, responding to market demands for innovative solutions. The compound's versatility makes it a strategic component in product development pipelines, particularly in sectors prioritizing molecular diversity and functional specificity.
Safety considerations for handling [(2-Phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) including gloves and safety glasses is recommended. Storage typically requires protection from moisture and extreme temperatures, with many suppliers offering technical guidance on these aspects to address common user inquiries.
The future research directions for CAS 522605-34-1 may explore its potential in medicinal chemistry, particularly as a scaffold for drug candidates targeting specific enzymes or receptors. Computational chemistry approaches are being employed to predict its bioactivity and molecular interactions, reducing the need for extensive experimental screening. This aligns with current trends in AI-assisted drug discovery and rational drug design methodologies.
For researchers seeking custom synthesis or derivatization services of [(2-Phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate, several specialized chemical providers offer tailored solutions. These services accommodate the growing need for modified analogs in structure-activity relationship studies, addressing a frequent requirement in academic and industrial research settings. The compound's modular structure lends itself well to such modifications, enhancing its utility across diverse applications.
In summary, [(2-Phenoxyphenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate (CAS No. 522605-34-1) represents a versatile chemical entity with broad relevance across scientific disciplines. Its unique structural features, combined with emerging applications in advanced materials and life sciences, ensure continued interest from the research community. As synthetic methodologies advance and application areas expand, this compound is poised to maintain its significance in chemical innovation and product development.
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